1-Boc-3,3-dimethyl-6-nitroindoline
Overview
Description
1-Boc-3,3-dimethyl-6-nitroindoline is a chemical compound that has been widely studied in various fields of research and industry. It is a derivative of 3,3-Dimethyl-6-nitroindoline, which has a molecular formula of C10H12N2O2 and a molecular weight of 192.217 .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular formula of 1-Boc-3,3-dimethyl-6-nitroindoline is C15H20N2O4, and its molecular weight is 292.33 g/mol. The InChI Key for 3,3-Dimethyl-6-nitroindoline is OBRVKOVWGSBITQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
3,3-Dimethyl-6-nitroindoline is a pale-yellow to yellow-brown solid . and should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Alkaloid Derivatives
1-Boc-3,3-dimethyl-6-nitroindoline: is a key precursor in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These compounds are significant due to their presence in natural products and drugs, playing a crucial role in cell biology. The synthesis often involves complex reactions such as Tl(III)-catalyzed ring contractions and Heck coupling reactions, which are pivotal in constructing the indole core structure found in many biologically active compounds .
Development of Cancer Therapeutics
Indole derivatives synthesized from 1-Boc-3,3-dimethyl-6-nitroindoline have shown promise in the treatment of cancer cells. The structural complexity and versatility of indoles allow for the development of novel therapeutics that can interact with various biological pathways involved in cancer progression .
Antimicrobial Agents
The indole ring system, constructed from 1-Boc-3,3-dimethyl-6-nitroindoline , is also found in compounds with antimicrobial properties. These agents can be tailored to target specific microbes, offering potential solutions to combat antibiotic-resistant strains .
Treatment of Neurological Disorders
Indoles derived from 1-Boc-3,3-dimethyl-6-nitroindoline are being explored for their neuroprotective effects. Their ability to modulate neurotransmitter systems makes them candidates for treating various neurological disorders, including Parkinson’s disease and Alzheimer’s .
Photochromic Material Development
The compound’s derivatives exhibit photochromic properties, which are useful in developing materials that change color in response to light. Such materials have applications in smart windows, optical data storage, and light-sensitive switches .
Organic Synthesis Methodology
1-Boc-3,3-dimethyl-6-nitroindoline: serves as a building block in the development of new organic synthesis methodologies. Its reactivity allows chemists to construct complex molecules with high precision, advancing the field of synthetic organic chemistry .
Green Chemistry Applications
The compound is used in green chemistry practices to develop more environmentally friendly synthetic routes. This includes minimizing the use of hazardous substances and designing more efficient chemical processes .
Heterocyclic Chemistry Research
As a versatile heterocycle, 1-Boc-3,3-dimethyl-6-nitroindoline is central to research in heterocyclic chemistry. It aids in understanding the behavior of nitrogen-containing rings and their application in various chemical contexts .
Mechanism of Action
Target of Action
Indoline-based compounds have been found to inhibit both 5-lipoxygenase (5-lox) and soluble epoxide hydrolase (seh), which are involved in inflammatory responses .
Biochemical Pathways
The inhibition of 5-lox and seh by indoline-based compounds can affect the metabolism of arachidonic acid, a key mediator of inflammation .
Result of Action
The inhibition of 5-lox and seh by indoline-based compounds can potentially reduce inflammation .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3,3-dimethyl-6-nitro-2H-indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-14(2,3)21-13(18)16-9-15(4,5)11-7-6-10(17(19)20)8-12(11)16/h6-8H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCSKRDBTOIEGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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